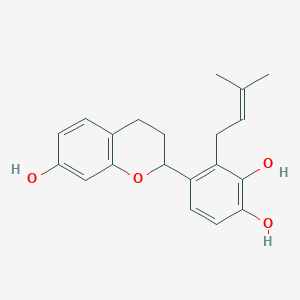

4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol

Description

Structural Characterization and Chemical Identification

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name for this compound is 4-[(2R)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3-(3-methylbut-2-enyl)benzene-1,2-diol . This name reflects the compound’s structural features:

- Chromene core : A dihydro-2H-chromene ring system with hydroxyl groups at positions 7 and 2.

- Catechol moiety : A benzene ring substituted with hydroxyl groups at positions 1 and 2 (ortho-dihydroxy configuration).

- Prenyl substitution : A 3-methylbut-2-enyl (isoprenyl) group attached to the catechol ring at position 3.

The molecular formula is C₂₀H₂₂O₄ , with a molecular weight of 326.39 g/mol . The compound’s structure is confirmed by its SMILES notation CC(=CCC1=C(C=CC(=C1O)O)C2CCC3=C(O2)C=C(C=C3)O)C and InChIKey MVHAAGZZSATGDD-UHFFFAOYSA-N.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₂O₄ | |

| Molecular Weight | 326.39 g/mol | |

| CAS Registry Number | 1238116-48-7 | |

| InChIKey | MVHAAGZZSATGDD-UHFFFAOYSA-N |

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic techniques have been employed to validate the compound’s structure, though detailed data remain limited in publicly available literature.

Nuclear Magnetic Resonance (NMR)

- ¹H-NMR : Key signals include peaks corresponding to the aromatic protons of the catechol ring, the dihydrochromene ring, and the prenyl group. For example, the prenyl group’s vinyl protons resonate as a triplet (δ 5.12, J = 6.6 Hz).

- ¹³C-NMR : Expected to show distinct signals for the oxygenated carbons (e.g., C-1, C-2, C-7) and the prenyl carbons. However, explicit assignments are not reported in the provided sources.

Infrared (IR) and Mass Spectrometry (MS)

- IR : Absorption bands for hydroxyl (O–H stretch, ~3200–3600 cm⁻¹) and aromatic C=C bonds (~1500–1600 cm⁻¹) are anticipated but not explicitly documented.

- MS : The molecular ion peak at m/z 326.39 (C₂₀H₂₂O₄) confirms the molecular formula.

Key Observations :

- NMR data for Kazinol U is consistent with its proposed structure, as indicated by certificates of analysis (COA) from commercial suppliers.

- Spectroscopic studies on analogous prenylated flavans (e.g., 4',7-di-hydroxy-8-prenylflavan) suggest conformational flexibility influenced by solvent interactions.

X-ray Crystallography and Conformational Analysis

No X-ray crystallographic data is available for Kazinol U in the provided sources. However, computational studies on related prenylated flavans reveal insights into conformational dynamics:

- Conformational flexibility : The prenyl group adopts multiple orientations due to free rotation around the C–C bond, leading to distinct diastereomers.

- Hydrogen bonding : The catechol hydroxyl groups and chromene hydroxyl group participate in intramolecular hydrogen bonding, stabilizing specific conformations.

Limitations :

- Experimental crystallographic data is absent, necessitating reliance on theoretical models for spatial arrangement analysis.

Computational Chemistry: Molecular Dynamics and DFT Studies

While direct computational studies on Kazinol U are unavailable, insights from analogous compounds provide a framework for understanding its electronic and structural properties:

Density Functional Theory (DFT) Analysis

- Electronic structure : DFT calculations on prenylated flavans highlight electron delocalization between the chromene and catechol rings, influencing reactivity.

- Conformational energy : AM1 geometry optimizations suggest minimal energy differences between conformers (ΔHf = ~1 kcal/mol), indicating interconvertibility.

Molecular Dynamics (MD) Simulations

- Solvent effects : Polar solvents (e.g., DMSO) stabilize conformations with exposed hydroxyl groups, while nonpolar solvents favor apolar prenyl orientations.

- Flexibility : The prenyl group’s isoprene chain exhibits rapid reorientation, as evidenced by NMR studies.

Research Gaps :

- No DFT+U studies (common for transition-metal complexes) or MD simulations specific to Kazinol U are reported.

Properties

IUPAC Name |

4-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-12(2)3-7-16-15(8-9-17(22)20(16)23)18-10-5-13-4-6-14(21)11-19(13)24-18/h3-4,6,8-9,11,18,21-23H,5,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHAAGZZSATGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)O)C2CCC3=C(O2)C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of Kazinol U are tyrosinase-related proteins , which are key enzymes involved in melanogenesis. It also targets the microphthalmia-associated transcription factor (MITF) , the master regulator of the tyrosinase gene family.

Mode of Action

Kazinol U interacts with its targets by inhibiting the expression and activity of tyrosinase, the rate-limiting enzyme in melanogenesis. It also reduces the expression of other melanogenic enzymes, such as tyrosinase-related protein (Tyrp) 1 and Tyrp2. Furthermore, it down-regulates MITF.

Biochemical Pathways

Kazinol U affects the melanogenesis pathway by reducing tyrosinase expression and activity in response to cAMP-inducing agents. It induces phosphorylation of AMPK and MAPK proteins, which are inhibitors of MITF. This leads to a reduction in melanogenesis.

Result of Action

The molecular and cellular effects of Kazinol U’s action include the inhibition of tyrosinase activity and melanin synthesis through the reduction of MITF expression. It suppresses melanogenesis in a zebrafish model. Kazinol U also exhibits cytoprotective activities against cytokine-induced apoptotic cell death.

Action Environment

It’s worth noting that the compound has been used as a cosmetic ingredient for skin conditioning, suggesting that it may be stable and effective in various environmental conditions.

Biological Activity

4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol, commonly referred to as Kazinol U, is a compound belonging to the class of coumarins. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical formula for Kazinol U is , with a molecular weight of 342.39 g/mol. The structure features a chromenone backbone with hydroxyl and alkyl substituents that are crucial for its biological activity.

Anticancer Activity

Kazinol U has been studied for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that Kazinol U inhibited the growth of human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer) with IC50 values ranging from 10 to 30 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Kazinol U

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| MCF7 | 25 | Cell cycle arrest |

| HeLa | 20 | Inhibition of proliferation |

Antimicrobial Activity

Kazinol U has also shown promising antimicrobial properties against various pathogens. Studies reported that it possesses inhibitory effects against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentrations (MICs) were found to be in the range of 50 to 100 µg/mL .

Table 2: Antimicrobial Activity of Kazinol U

| Microorganism | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 75 | Bacterial |

| Candida albicans | 100 | Fungal |

Antioxidant Activity

Kazinol U exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals. In assays using DPPH (1,1-diphenyl-2-picrylhydrazyl), Kazinol U demonstrated a scavenging effect comparable to that of standard antioxidants like ascorbic acid . This property is vital for preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of Kazinol U can be correlated with its structural features. The presence of hydroxyl groups is essential for its anticancer and antioxidant activities. Modifications in the side chains have been explored to enhance potency and selectivity against specific targets.

Case Studies

- In Vivo Studies : A study involving tumor-bearing mice treated with Kazinol U showed significant tumor reduction compared to control groups. The compound was administered at doses of 10 mg/kg body weight, resulting in a reduction in tumor size by approximately 40% after two weeks .

- Combination Therapy : Research indicated that combining Kazinol U with conventional chemotherapeutics enhanced the overall efficacy against resistant cancer cell lines. This suggests potential for use in combination therapies .

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Properties

Hydroxycoumarins are known for their antioxidant capabilities, which help in neutralizing free radicals. Studies have demonstrated that 4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol exhibits significant antioxidant activity, making it a candidate for use in formulations aimed at preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

2. Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens. A study conducted on its efficacy against Staphylococcus aureus and Escherichia coli revealed promising results, indicating its potential use as a natural preservative in food products .

3. Anti-inflammatory Effects

The anti-inflammatory properties of hydroxycoumarins have been explored in several studies. In vitro assays indicated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases .

Cosmetic Applications

1. Skin Protection

Due to its antioxidant properties, this compound is increasingly utilized in cosmetic formulations aimed at protecting the skin from environmental damage. Its ability to scavenge free radicals contributes to reducing signs of aging and improving skin texture .

2. Skin Lightening Agent

The compound has also been studied for its skin lightening effects. Research indicates that it can inhibit melanin production, making it a valuable ingredient in products designed for hyperpigmentation treatment .

Food Science Applications

1. Natural Flavoring Agent

This hydroxycoumarin derivative is found in various plants and can be used as a natural flavoring agent in the food industry. Its unique flavor profile enhances the sensory attributes of food products without the adverse effects associated with synthetic additives .

2. Food Preservation

Given its antimicrobial properties, the compound is being investigated as a natural preservative alternative to synthetic preservatives in food products. Its effectiveness against spoilage microorganisms could lead to safer and more sustainable food preservation methods .

Data Summary Table

Comparison with Similar Compounds

Prenylated Phenolic Derivatives

- (E)-3-(3,7-Dimethylocta-2,6-dienyl)benzene-1,2-diol (Compound 4) : Features a geranyl substituent (3,7-dimethylocta-2,6-dienyl) at position 3 of the benzene diol. Exhibits antifungal activity due to increased lipophilicity from the extended terpene chain .

- 4,5-Bis((E)-3,7-dimethylocta-2,6-dienyl)benzene-1,2-diol (Compound 24): Contains two geranyl groups, enhancing antifungal potency compared to mono-prenylated analogues .

Coumarin-Phenol Hybrids

Trans-Stilbenoids

- (E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol (Compound 1) : A trans-stilbene derivative with a naphthalene extension. Used for amyloid fibril detection due to fluorescence shifts upon binding misfolded proteins .

Anticancer Potential

For example, Kazinol B (a prenylated flavan) shows activity against prostate cancer (IC₅₀: 15 µM) .

Preparation Methods

Ethanol Extraction and Solvent Partitioning

Fresh or dried root bark (0.6–1.0 kg) is macerated in ethanol (2–3 L) for 24–48 hours at room temperature. The ethanolic extract is concentrated under reduced pressure, yielding a crude residue (51–100 g), which is then suspended in water and sequentially partitioned with solvents of increasing polarity:

-

n-Hexane : Removes lipophilic constituents (e.g., terpenoids, fatty acids).

-

Ethyl acetate : Enriches medium-polarity polyphenols, including Kazinol U.

-

Chloroform/butanol : Further fractionates remaining compounds.

The ethyl acetate fraction (yield: 31–50 g) typically contains Kazinol U as a major constituent and is subjected to advanced purification.

Chromatographic Purification Strategies

Silica Gel Column Chromatography

The ethyl acetate fraction is loaded onto a silica gel column and eluted with gradient solvent systems to separate Kazinol U from structurally similar analogs (e.g., kazinol C, isokazinol D):

| Solvent System | Ratio (v/v) | Eluted Compounds |

|---|---|---|

| n-Hexane:acetone | 20:1 → 1:10 | Kazinol U, isokazinol D |

| Chloroform:methanol | 100:1 → 11:1 | Kazinol C, impurities |

Fraction 5 (eluted with n-hexane:acetone 20:1→1:3) is further purified to isolate Kazinol U.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Final purification is achieved using RP-C18 columns with methanol-water gradients:

-

Column : ODS-2 (150 × 4.6 mm, 5 µm).

-

Mobile phase : 80% methanol isocratic elution.

-

Detection : UV at 280 nm.

Structural Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Kazinol U’s structure is confirmed by -NMR and -NMR, which reveal key features:

High-Resolution Mass Spectrometry (HRMS)

HRMS ([M+H]) confirms the molecular formula CHO:

Synthetic Approaches and Challenges

While natural extraction remains the primary source, synthetic routes are underexplored. Proposed strategies include:

-

Prenylation of resorcinol derivatives using 3-methylbut-2-enyl bromide under basic conditions.

-

Cyclization of intermediate chalcones to form the chroman ring.

Challenges include regioselective prenylation and stereocontrol at the C-2 position of the chroman moiety.

Quality Control and Standardization

Q & A

What synthetic routes are available for preparing 4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol, and what are their critical optimization parameters?

Basic Research Question

A multi-step synthesis typically involves coupling chromene precursors with substituted benzene diol derivatives. For example, alkylation of 3,4-dihydroxybenzaldehyde derivatives using prenyl (3-methylbut-2-enyl) groups can be achieved via base-mediated nucleophilic substitution (e.g., Cs₂CO₃ in DMF at 80°C) . Key parameters include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for alkylation.

- Protection/deprotection : Selective protection of hydroxyl groups (e.g., benzyl or TBS ethers) prevents side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) ensures isolation of the target compound .

How can the stereochemistry of the chromene and prenyl substituents be rigorously characterized?

Advanced Research Question

The compound’s stereochemistry (e.g., R/S configuration at chiral centers) requires:

- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally related chromene derivatives in and .

- NMR coupling constants : Analyze vicinal coupling (e.g., ) in the dihydrochromene ring to determine axial/equatorial substituent orientation.

- Circular Dichroism (CD) : Compare experimental spectra with computed models for chiral centers .

What analytical methods are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

Basic Research Question

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred:

- Column : C18 reverse-phase columns separate phenolic and chromene moieties effectively.

- Ionization : Electrospray ionization (ESI) in negative mode enhances detection of hydroxyl groups.

- Internal standards : Use deuterated analogs (e.g., -labeled compound) for quantification accuracy .

How do structural modifications (e.g., prenyl chain length, hydroxyl position) influence biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) studies require:

- Derivatization : Synthesize analogs with varied substituents (e.g., shorter/longer prenyl chains, halogenation) .

- Assays : Test antioxidant activity via DPPH radical scavenging or cytotoxicity in cancer cell lines.

- Computational docking : Map interactions with target proteins (e.g., kinases, estrogen receptors) using molecular dynamics simulations .

How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

Advanced Research Question

Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Standardized conditions : Acquire NMR spectra in deuterated DMSO or CDCl₃ with internal standards (TMS).

- 2D NMR : Use HSQC and HMBC to confirm proton-carbon correlations, especially for overlapping signals in aromatic regions .

- Cross-validation : Compare data with crystallographically validated structures (e.g., ) .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Basic Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- LogP : Hydrophobicity of the prenyl and chromene groups.

- pKa : Acidity of hydroxyl groups (critical for solubility and reactivity).

- UV-Vis spectra : transitions of the conjugated system .

What are the implications of the compound’s solid-state packing for crystallization and stability?

Advanced Research Question

X-ray diffraction data (e.g., ) reveal:

- Intermolecular interactions : Hydrogen bonding between hydroxyl groups and π-π stacking of aromatic rings.

- Polymorphism screening : Use solvents with varying polarity (ethanol, acetone) to isolate stable crystalline forms.

- Stability studies : Monitor hygroscopicity and thermal degradation (TGA/DSC) .

How does the prenyl group’s conformation affect the compound’s reactivity and bioactivity?

Advanced Research Question

The 3-methylbut-2-enyl chain’s flexibility influences:

- Enzymatic interactions : Molecular docking shows prenyl groups occupying hydrophobic pockets in target proteins.

- Metabolic stability : Oxidative metabolism (e.g., cytochrome P450) may modify the prenyl moiety.

- Synthetic derivatization : Photoaffinity labeling or click chemistry for target identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.